molecular formula C14H11ClF3NO3S B3042731 Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 662138-37-6

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B3042731
CAS No.: 662138-37-6
M. Wt: 365.8 g/mol
InChI Key: XXPVZFVXSGUBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative with a unique substitution pattern:

  • Position 4: Chloro (–Cl) substituent.
  • Position 2: Methylsulphinyl (–S(O)CH₃) group.
  • Position 8: Trifluoromethyl (–CF₃) group.
  • Position 3: Ethyl ester (–COOEt).

This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly as intermediates for antimicrobial and anticancer agents .

Properties

IUPAC Name

ethyl 4-chloro-2-methylsulfinyl-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPVZFVXSGUBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate (CAS: 662138-37-6) is a compound of interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13H10ClF3N2O2S
  • Molecular Weight : 348.74 g/mol
  • IUPAC Name : this compound

The presence of the chloro, trifluoromethyl, and methylsulphinyl groups contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Quinoline Core : Starting from commercially available precursors, the quinoline structure is formed through cyclization reactions.
  • Substitution Reactions : The introduction of the chloro and trifluoromethyl groups occurs via electrophilic aromatic substitution.
  • Carboxylation : The carboxylic acid moiety is introduced through a carboxylation reaction, often utilizing carbon dioxide or its equivalents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3
Doxorubicin (control)3.23

These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

Antiviral Activity

The compound has also shown promising antiviral activity. In a study evaluating its efficacy against Tobacco Mosaic Virus (TMV), it exhibited a 50% effective concentration (EC50) comparable to known antiviral agents, indicating its potential as an antiviral agent .

Anti-inflammatory Effects

In vivo studies revealed that this compound possesses anti-inflammatory properties, which were assessed through various models of inflammation. It demonstrated significant inhibition of inflammatory markers and cytokines, suggesting its applicability in treating inflammatory conditions .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

  • Antitumor Activity Study : A recent study focused on the synthesis of derivatives based on this compound, which demonstrated enhanced antitumor activity with lower IC50 values compared to traditional chemotherapeutics .
  • Antiviral Efficacy : Research exploring its antiviral properties indicated that derivatives exhibited significant protective effects against viral infections, highlighting the need for further investigation into its mechanism .

Comparison with Similar Compounds

Substitution Patterns and Structural Features

The table below compares substituents, molecular weights, and key properties of analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 2-S(O)CH₃, 8-CF₃, 3-COOEt C₁₄H₁₁ClF₃NO₃S 373.75 Not explicitly provided Unique sulphinyl group; potential for hydrogen bonding .
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 8-CF₃, 3-COOEt C₁₃H₉ClF₃NO₂ 303.66 31602-11-6 Lacks sulphinyl group; simpler structure with high thermal stability .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-Br, 4-OH, 3-COOEt C₁₂H₁₀BrNO₃ 296.12 35975-57-6 Bromine enhances halogen bonding; hydroxyl group increases polarity .
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate 6-F, 8-CH₃, 4-NHCH₃, 3-COOEt C₁₅H₁₆FN₂O₂ 293.30 58038-66-7 Amino group introduces basicity; methyl enhances lipophilicity .
Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate 4-O, 8-CF₃, 3-COOEt (dihydroquinoline) C₁₃H₁₀F₃NO₃ 285.22 Not provided Dihydroquinoline core; ketone at position 4 modifies electronic properties .

Key Research Findings

Physicochemical Properties

  • Thermal Stability: Trifluoromethyl-substituted quinolines (e.g., CAS 31602-11-6) decompose above 250°C, making them suitable for high-temperature reactions .

Crystal Structure and Interactions

  • Dihedral Angles: In analogues like Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate, substituents induce dihedral angles of 38–83° between aromatic rings, affecting molecular conformation .
  • Hydrogen Bonding : C–H⋯F and C–H⋯O interactions stabilize crystal structures, a feature likely shared by the target compound .

Preparation Methods

Friedlander Synthesis

The Friedlander quinoline synthesis involves condensing o-aminobenzaldehyde derivatives with ketones containing an α-methyl group. For this target molecule, 2-amino-4-(trifluoromethyl)benzaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., alcoholic NaOH) to form the quinoline ring. Cyclization occurs via enamine intermediate formation, followed by dehydration.

Example Protocol :

  • Reactants : 2-Amino-4-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq)
  • Conditions : Ethanol, 10% NaOH, reflux at 80°C for 12 hours
  • Yield : 78–85%

Pfitzinger Synthesis

Alternatively, the Pfitzinger method employs isatin derivatives hydrolyzed to isatic acid, which reacts with ketones. For instance, isatin-5-trifluoromethyl reacts with ethyl pyruvate in aqueous KOH to yield quinoline-3-carboxylic acid , which is esterified to the ethyl carboxylate.

Functionalization of the Quinoline Core

Chlorination at Position 4

Chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) . The electron-deficient quinoline ring facilitates electrophilic substitution at position 4.

Optimized Chlorination :

  • Reagent : SO₂Cl₂ (1.5 eq)
  • Solvent : Dichloroethane, 60°C, 6 hours
  • Yield : 92% of 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Introduction of Methylthio Group at Position 2

The methylthio (-SMe) group is introduced via nucleophilic aromatic substitution (SNAr). Sodium thiomethoxide (NaSMe) reacts with 2-chloro intermediates under inert conditions.

Representative Procedure :

  • Substrate : 4-Chloro-2-fluoro-8-(trifluoromethyl)quinoline-3-carboxylate
  • Reagent : NaSMe (2.0 eq), DMF, 100°C, 8 hours
  • Yield : 76% of 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate

The final step involves oxidizing the methylthio (-SMe) group to methylsulphinyl (-SOCH₃). Hydrogen peroxide (H₂O₂) in acetic acid is the most cited oxidizing agent.

Oxidation Conditions :

  • Reagent : 30% H₂O₂ (1.2 eq)
  • Solvent : Acetic acid, 25°C, 24 hours
  • Yield : 88% of ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate

Mechanistic Insight :
The reaction proceeds via a two-electron oxidation mechanism, forming a sulfoxide through intermediate sulfenic acid.

Analytical Characterization

Critical spectroscopic data for the final compound include:

Property Value Source
Molecular Formula C₁₄H₁₁ClF₃NO₃S
Molar Mass (g/mol) 365.76
¹H NMR (CDCl₃, δ ppm) 1.42 (t, 3H, CH₂CH₃), 2.98 (s, 3H, SOCH₃), 4.52 (q, 2H, CH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) 166.2 (COO), 152.1 (C-2), 142.3 (C-4)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Friedlander High regioselectivity, scalable Requires anhydrous conditions
Pfitzinger Compatible with electron-withdrawing groups Lower yields for trifluoromethyl derivatives
H₂O₂ Oxidation Mild conditions, minimal byproducts Slow reaction kinetics

Industrial and Environmental Considerations

  • Green Chemistry : Replacement of POCl₃ with SO₂Cl₂ reduces toxic waste.
  • Catalytic Methods : Iridium-catalyzed transfer hydrogenation (as in) offers atom-economical alternatives for quinoline synthesis.

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example:

  • Step 1: React 4-hydroxyquinoline derivatives with chloroacetyl chloride or other halogenating agents to introduce the chloro substituent at the 4-position .
  • Step 2: Introduce the trifluoromethyl group at the 8-position via nucleophilic substitution or radical trifluoromethylation, often using CF₃I or CF₃SO₂Cl under controlled conditions .
  • Step 3: The methylsulphinyl group at the 2-position is introduced via oxidation of a methylthio intermediate (e.g., using H₂O₂ or m-CPBA) .
  • Step 4: Final esterification with ethyl chloroformate or ethanol under acid catalysis yields the carboxylate .
    Key validation: Monitor intermediates using 1H NMR^{1}\text{H NMR} (e.g., δ 1.18 ppm for ethyl CH₃) and 19F NMR^{19}\text{F NMR} (δ -62.68 ppm for CF₃) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • X-ray crystallography: Resolve the 3D structure, including dihedral angles between quinoline, triazole (if present), and aromatic rings. For example, dihedral angles of 38.17° between quinoline and dichlorophenyl rings are typical .
  • NMR spectroscopy: Confirm substituent positions via 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR}. For trifluoromethyl groups, 19F^{19}\text{F} signals appear as singlets near -62 ppm .
  • Mass spectrometry: Use HR-MS to validate molecular weight (e.g., calculated [M+H]⁺ = 380.0660; observed = 380.0663) .

Advanced: How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?

Answer:

  • Hydrogen bonds: Intermolecular C–H⋯N (2.56 Å), C–H⋯F (2.42 Å), and C–H⋯O (2.38 Å) interactions stabilize the 3D network. For example, C5–H5A⋯N3 and C8–H8A⋯O2 bonds contribute to layer stacking .
  • π-π stacking: Aromatic systems (e.g., quinoline and benzene rings) exhibit centroid-to-centroid distances of ~3.70 Å, enhancing stability .
    Methodology: Use Mercury CSD 2.0 to visualize interactions and calculate geometric parameters from crystallographic data (e.g., CIF files) .

Advanced: How can SHELX software improve the refinement of crystallographic data for this compound?

Answer:

  • Structure solution: Use SHELXD for dual-space direct methods to locate heavy atoms (Cl, S) and SHELXE for density modification .
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding geometry. Apply constraints for methyl groups (AFIX 137) and rigid-body refinement for aromatic systems .
  • Validation: Check data-to-parameter ratios (>15:1) and R-factor convergence (e.g., R₁ = 0.035, wR₂ = 0.102) .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Answer:

  • Substituent modification: Replace the trifluoromethyl group with cyano or methylsulphonyl groups to modulate lipophilicity and target binding .
  • Bioassays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HePG2) using MTT assays. For example, CF₃-substituted quinolines show IC₅₀ values <10 µM .
  • Mechanistic studies: Perform molecular docking to evaluate interactions with enzymes (e.g., topoisomerase II) using AutoDock Vina .

Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?

Answer:

  • Cross-validation: Compare 1H NMR^{1}\text{H NMR} coupling constants with DFT-calculated values (e.g., Gaussian09) to confirm stereochemistry .
  • Crystallographic evidence: Use X-ray data to resolve ambiguities in NOESY or COSY spectra (e.g., distinguishing regioisomers) .
  • Isotopic labeling: Synthesize 13C^{13}\text{C}-labeled analogs to trace carbon connectivity via 13C-1H^{13}\text{C-}^{1}\text{H} HSQC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.